![molecular formula C24H23ClN6O3 B1228724 2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(3-pyridinyl)amino]-2-(4-chlorophenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B1228724.png)
2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(3-pyridinyl)amino]-2-(4-chlorophenyl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(3-pyridinyl)amino]-2-(4-chlorophenyl)-N-(2-methoxyethyl)acetamide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Benzotriazole-Assisted Preparations : Benzotriazolyl-containing acetic acid derivatives, including structures similar to the compound , have been used to efficiently access previously difficult to attain pyridine derivatives. These compounds are important in various chemical synthesis processes, particularly in the formation of 2-(substituted amino)pyridines and 4,6-substituted pyrid-2-ones through tandem annulations involving Michael addition followed by cyclization (Katritzky et al., 1997).
Biological and Medicinal Applications
Optically Active Tetrahydro-1H-Pyrrolo[1,2-a]Imidazol-2-ones Synthesis : The compound, as part of a group of benzotriazole-related chemicals, has been used to create optically active compounds like tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones. These are significant in pharmaceutical research, particularly for their potential in developing new therapeutic agents (Katritzky et al., 2002).
Photovoltaic Efficiency Modeling : Some benzotriazole analogs have been studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The focus has been on understanding their photochemical and thermochemical properties, which are crucial for applications in renewable energy technology (Mary et al., 2020).
Antimicrobial Studies : Pyridine derivatives related to the compound have been synthesized and analyzed for their antibacterial and antifungal activities, showing potential as new antimicrobial agents (Patel & Agravat, 2007).
Physical and Chemical Properties
- Structural Analysis : Studies on similar acetamide derivatives have provided insights into their molecular structures, including various intermolecular interactions. Understanding these interactions is vital for applications in materials science and drug design (Boechat et al., 2011).
Industrial and Environmental Applications
- Herbicide Efficiency : Chloroacetamide derivatives, which are chemically related, have been used as herbicides for controlling weeds in various crops. Their efficiency and selectivity are important for agricultural practices (Weisshaar & Böger, 1989).
properties
Product Name |
2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(3-pyridinyl)amino]-2-(4-chlorophenyl)-N-(2-methoxyethyl)acetamide |
|---|---|
Molecular Formula |
C24H23ClN6O3 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
2-[[2-(benzotriazol-1-yl)acetyl]-pyridin-3-ylamino]-2-(4-chlorophenyl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C24H23ClN6O3/c1-34-14-13-27-24(33)23(17-8-10-18(25)11-9-17)31(19-5-4-12-26-15-19)22(32)16-30-21-7-3-2-6-20(21)28-29-30/h2-12,15,23H,13-14,16H2,1H3,(H,27,33) |
InChI Key |
WAURPAZAKAXOIR-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C(C1=CC=C(C=C1)Cl)N(C2=CN=CC=C2)C(=O)CN3C4=CC=CC=C4N=N3 |
Canonical SMILES |
COCCNC(=O)C(C1=CC=C(C=C1)Cl)N(C2=CN=CC=C2)C(=O)CN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




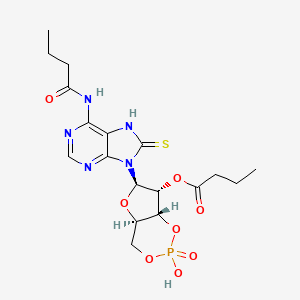
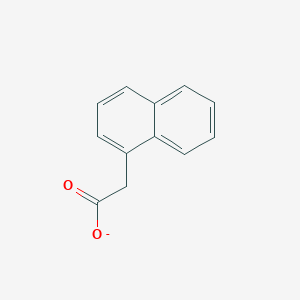


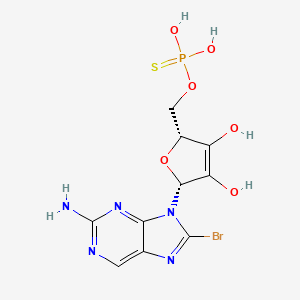
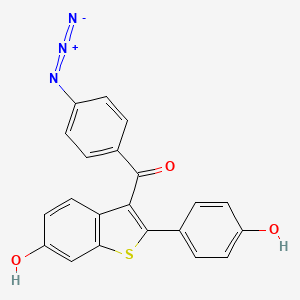
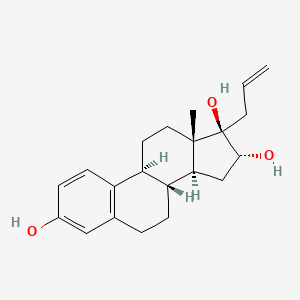
![1-(2-Methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B1228660.png)
![2-[(5-bromo-2-thiophenyl)sulfonyl-methylamino]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1228661.png)
![7-(5-chloro-2-methoxyanilino)-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1228662.png)
![ethyl 4-[(2-isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carbolin-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B1228664.png)

![N-[[4-[[4-(4-fluorophenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-thiophenesulfonamide](/img/structure/B1228667.png)